Mal-PEG8-Val-Cit-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG8-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. This compound is designed to improve the solubility and stability of ADCs, which are used in targeted cancer therapies. The Val-Cit linker can be cleaved by cathepsin B, an enzyme found in lysosomes, allowing for the release of the drug payload within the target cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Val-Cit-PAB-PNP involves several steps:
Maleimide Group Addition: The maleimide group is reactive towards thiol groups, facilitating the conjugation to antibodies.
Val-Cit Linker Incorporation: The Val-Cit dipeptide is added, which can be cleaved by cathepsin B.
PNP Group Addition: The para-nitrophenyl (PNP) group acts as a good leaving group, making the compound more reactive
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG8-Val-Cit-PAB-PNP undergoes several types of reactions:
Cleavage by Cathepsin B: The Val-Cit linker is specifically cleaved by cathepsin B, releasing the drug payload.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds
Common Reagents and Conditions
Cathepsin B: Used for the cleavage of the Val-Cit linker.
Thiol-containing Compounds: React with the maleimide group for conjugation
Major Products Formed
Drug Payload: Released upon cleavage by cathepsin B.
Thioether Bonds: Formed between the maleimide group and thiol groups on antibodies
Scientific Research Applications
Mal-PEG8-Val-Cit-PAB-PNP is widely used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Facilitates targeted drug delivery to specific cells.
Medicine: Enhances the efficacy and reduces the side effects of cancer treatments.
Industry: Employed in the production of ADCs for clinical use .
Mechanism of Action
Mal-PEG8-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:
Conjugation to Antibodies: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds.
Targeting and Internalization: The ADC binds to specific receptors on target cells and is internalized.
Cleavage by Cathepsin B: Within the lysosome, cathepsin B cleaves the Val-Cit linker, releasing the drug payload.
Drug Action: The released drug exerts its cytotoxic effects on the target cell .
Comparison with Similar Compounds
Mal-PEG8-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its improved solubility and stability. Similar compounds include:
Mal-PEG8-Val-Ala-PAB-PNP: Another cleavable ADC linker with a different dipeptide sequence.
Mal-PEG4-Val-Cit-PAB-PNP: A shorter PEG chain variant with similar properties .
Properties
Molecular Formula |
C48H69N7O19 |
---|---|
Molecular Weight |
1048.1 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C48H69N7O19/c1-35(2)44(46(60)52-40(4-3-16-50-47(49)61)45(59)51-37-7-5-36(6-8-37)34-73-48(62)74-39-11-9-38(10-12-39)55(63)64)53-41(56)15-18-65-20-22-67-24-26-69-28-30-71-32-33-72-31-29-70-27-25-68-23-21-66-19-17-54-42(57)13-14-43(54)58/h5-14,35,40,44H,3-4,15-34H2,1-2H3,(H,51,59)(H,52,60)(H,53,56)(H3,49,50,61)/t40-,44-/m0/s1 |
InChI Key |
MDZZUPNIMVKWNS-SRCNPLIFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.